molecular formula C6H12N2O2S B14278679 N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine CAS No. 138224-18-7

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine

Katalognummer: B14278679
CAS-Nummer: 138224-18-7
Molekulargewicht: 176.24 g/mol
InChI-Schlüssel: OMXCKNFOOAJBDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine is an organic compound that features a nitro group, an ethylsulfanyl group, and an ethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine typically involves the reaction of ethylamine with a nitroethene derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethylamine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ethylsulfanyl group can also participate in redox reactions, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-1-(methylsulfanyl)-2-nitroethen-1-amine
  • N-Propyl-1-(propylsulfanyl)-2-nitroethen-1-amine
  • N-Butyl-1-(butylsulfanyl)-2-nitroethen-1-amine

Uniqueness

N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

138224-18-7

Molekularformel

C6H12N2O2S

Molekulargewicht

176.24 g/mol

IUPAC-Name

N-ethyl-1-ethylsulfanyl-2-nitroethenamine

InChI

InChI=1S/C6H12N2O2S/c1-3-7-6(11-4-2)5-8(9)10/h5,7H,3-4H2,1-2H3

InChI-Schlüssel

OMXCKNFOOAJBDP-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=C[N+](=O)[O-])SCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.